Aluminum Stearate

Vue d'ensemble

Description

Tristearate d'aluminium: est une poudre blanche, cireuse, classée comme un savon métallique. Il est formé par la réaction de l'acide stéarique avec des sels d'aluminium. Ce composé est connu pour ses excellentes propriétés gélifiantes, épaississantes et hydrofuges. Il est largement utilisé dans diverses industries, notamment les cosmétiques, les produits pharmaceutiques et les plastiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction: Le tristearate d'aluminium est généralement synthétisé par la méthode de précipitation. Cela implique la saponification de l'acide stéarique avec de l'hydroxyde de sodium pour former du stéarate de sodium, qui est ensuite mis en réaction avec du sulfate d'aluminium pour produire du tristearate d'aluminium. Les conditions de réaction comprennent le chauffage et la fusion de l'acide stéarique, suivis de la saponification avec une solution d'hydroxyde de sodium, et enfin, la double décomposition avec du sulfate d'aluminium .

Méthodes de production industrielle: Dans les milieux industriels, le tristearate d'aluminium est produit en ajoutant de l'isopropylate d'aluminium à de l'acide stéarique dans de la pyridine anhydre, ce qui induit la précipitation du complexe pyridine. La pyridine est ensuite éliminée sous vide pour obtenir du tristearate d'aluminium .

Analyse Des Réactions Chimiques

Types de réactions: Le tristearate d'aluminium subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former de l'oxyde d'aluminium et de l'acide stéarique.

Réduction: Il peut être réduit pour former de l'aluminium métallique et de l'acide stéarique.

Substitution: Il peut subir des réactions de substitution avec d'autres sels métalliques pour former différents stéarates métalliques.

Réactifs et conditions courants:

Oxydation: Nécessite des agents oxydants tels que l'oxygène ou le peroxyde d'hydrogène.

Réduction: Nécessite des agents réducteurs tels que l'hydrogène gazeux ou l'hydrure de lithium et d'aluminium.

Substitution: Implique la réaction avec d'autres sels métalliques dans des conditions de température et de pression contrôlées.

Principaux produits formés:

Oxydation: Oxyde d'aluminium et acide stéarique.

Réduction: Aluminium métallique et acide stéarique.

Substitution: Différents stéarates métalliques, selon le sel métallique réagissant.

Applications de la recherche scientifique

Chimie: Le tristearate d'aluminium est utilisé comme épaississant et stabilisateur dans diverses formulations chimiques. Il est également utilisé comme lubrifiant et agent de démoulage dans l'industrie des plastiques .

Biologie: En recherche biologique, le tristearate d'aluminium est utilisé comme agent dispersant dans la préparation de microsphères pour les systèmes d'administration de médicaments. Il contribue à contrôler les caractéristiques de libération des médicaments à partir des microsphères .

Médecine: Le tristearate d'aluminium est utilisé dans la formulation de crèmes et d'onguents topiques en raison de ses excellentes propriétés épaississantes et stabilisantes. Il est également utilisé dans la préparation de formulations de médicaments à libération contrôlée .

Industrie: Dans le secteur industriel, le tristearate d'aluminium est utilisé comme agent d'imperméabilisation pour les tissus, agent épaississant pour les huiles lubrifiantes et agent anti-sédimentation dans les peintures .

Mécanisme d'action

Le mécanisme d'action du tristearate d'aluminium implique sa capacité à former des gels et des structures épaissies. Ceci est dû à sa structure moléculaire, qui lui permet d'interagir avec d'autres molécules et de former des complexes stables. Dans les systèmes d'administration de médicaments, le tristearate d'aluminium agit comme un agent dispersant, contrôlant la libération des médicaments en formant une matrice qui encapsule les molécules du médicament .

Applications De Recherche Scientifique

Pharmaceutical Applications

Tablet Manufacturing

In the pharmaceutical industry, aluminum stearate is primarily used as a lubricant in tablet production. It prevents sticking during the compression process, ensuring smooth operations and uniformity in tablet formulation. Studies indicate that this compound enhances the flow properties of powders, which is crucial for efficient tablet manufacturing .

Water-Repellent Coatings

this compound's hydrophobic properties make it suitable for coating medications to enhance moisture resistance, thereby prolonging shelf life. This application is particularly beneficial for tablets that require protection from environmental moisture .

Gelled Formulations

Research has shown that this compound can be used to create gelled formulations of medications, such as procaine penicillin G in mineral oil. This method improves the stability and delivery of active ingredients in pharmaceutical preparations .

Cosmetic Industry

Emulsifying Agent

this compound serves as an emulsifier in creams and lotions, stabilizing oil-in-water emulsions. Its ability to enhance texture and viscosity makes it a popular ingredient in various cosmetic products, including foundations and lipsticks .

Thickening Agent

In cosmetics, this compound acts as a thickener, improving the consistency and application of products. It contributes to a smoother feel on the skin while enhancing the longevity of formulations .

Paints and Coatings

Anti-Caking Agent

In the paint industry, this compound is utilized as an anti-caking agent for powdered pigments. This application helps maintain color integrity and facilitates easier mixing of paint components .

Gelling Agent

this compound also functions as a gelling agent in oil-based paints, improving texture and application properties. Its presence enhances water resistance and gloss in finished products .

Plastics and Rubber Industries

Heat Stabilizer

this compound is employed as a heat stabilizer in PVC production, contributing to the durability and longevity of plastic products. It helps maintain material integrity during processing at high temperatures .

Release Agent

In rubber manufacturing, this compound acts as a release agent, facilitating the easy removal of molded products from their molds. This application reduces production times and costs significantly .

Construction Applications

Water Repellency in Concrete

The water-repellent properties of this compound make it ideal for enhancing moisture resistance in concrete and other construction materials. This application increases the lifespan of structures by protecting them against water damage .

Setting Agent in Plaster

this compound is also used as a setting agent in plaster applications, improving application smoothness and accelerating drying times .

Food Industry

Although its use is regulated, this compound can serve as an anti-caking agent in certain dry food mixes under strict conditions set by regulatory agencies. Its role helps improve product flowability and shelf stability in food applications .

Case Study 1: Tablet Lubrication

A study conducted on the effects of this compound on tablet production demonstrated that its inclusion significantly improved tablet hardness and reduced friction during compression. Tablets formulated with this compound exhibited lower rates of sticking to machinery compared to those without it.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations highlighted that this compound not only improved texture but also enhanced the stability of emulsions over time. Products containing this compound showed less separation compared to those using alternative emulsifiers.

Mécanisme D'action

The mechanism of action of aluminium tristearate involves its ability to form gels and thickened structures. This is due to its molecular structure, which allows it to interact with other molecules and form stable complexes. In drug delivery systems, aluminium tristearate acts as a dispersing agent, controlling the release of drugs by forming a matrix that encapsulates the drug molecules .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Monostéarate d'aluminium

- Distéarate d'aluminium

- Stéarate de calcium

- Stéarate de zinc

Comparaison:

- Monostéarate d'aluminium: Utilisé principalement comme épaississant dans les peintures et les encres. Il a des propriétés gélifiantes inférieures à celles du tristearate d'aluminium .

- Distéarate d'aluminium: Utilisé couramment dans l'industrie des plastiques comme lubrifiant et agent de démoulage. Il a des propriétés similaires à celles du tristearate d'aluminium, mais il est plus couramment utilisé .

- Stéarate de calcium: Utilisé comme stabilisateur et lubrifiant dans l'industrie des plastiques. Il a d'excellentes propriétés hydrofuges, mais des propriétés gélifiantes inférieures à celles du tristearate d'aluminium .

- Stéarate de zinc: Utilisé comme agent de démoulage et lubrifiant dans les industries du caoutchouc et des plastiques. Il a d'excellentes propriétés hydrofuges et est souvent utilisé en combinaison avec du tristearate d'aluminium pour des effets synergiques .

Le tristearate d'aluminium se distingue par sa combinaison unique de propriétés gélifiantes, épaississantes et hydrofuges, ce qui le rend très polyvalent et précieux dans diverses applications.

Propriétés

Numéro CAS |

637-12-7 |

|---|---|

Formule moléculaire |

C18H36AlO2 |

Poids moléculaire |

311.5 g/mol |

Nom IUPAC |

aluminum;octadecanoate |

InChI |

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

CNUTUZBKHPTSDA-UHFFFAOYSA-N |

SMILES |

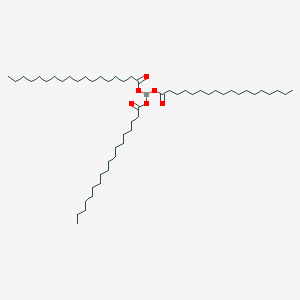

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White powder Hard material |

Densité |

1.070 |

melting_point |

118 °C |

Key on ui other cas no. |

637-12-7 |

Description physique |

Pellets or Large Crystals; Dry Powder White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

Durée de conservation |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilité |

Insoluble in water; soluble in ethanol, petroleum ether. When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils. Insoluble in alcohol, ether; soluble in alkali |

Synonymes |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While often referred to as aluminium stearate, the exact composition of this compound can vary. Research suggests it primarily exists as aluminium monostearate, meaning one stearic acid molecule is attached to the aluminium atom. [] The molecular formula for aluminium monostearate is Al(C18H35O2)3, and its molecular weight is approximately 877.4 g/mol. []

ANone: Commercial aluminium stearate, particularly in its more complex forms, cannot be considered a true metal soap and therefore exhibits limited oil solubility. []

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to characterize aluminium stearate. It helps identify characteristic functional groups like -COOAl, indicating the presence of the stearate group bound to aluminium. [, ] Additionally, Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the presence of aluminium and other elements within the material. [, ]

ANone: A minimum concentration of 1.5 to 2.0% by weight of aluminium stearate is necessary for gel structure formation in liquid paraffin. [] Both concentration and temperature influence the thixotropic behaviour and recovery rate of the gel after shear. []

ANone: Aluminium stearate is employed as a suspending agent in oily vehicles for pharmaceutical preparations, influencing their rheological properties. [] This is particularly useful for creating depot or repository preparations, like long-acting injectable oily suspensions. [, ]

ANone: In Eudragit RS microspheres, aluminium stearate acts as a dispersing agent, resulting in smoother, less porous microspheres compared to those made with magnesium stearate. [] Drug release is generally slower from aluminium stearate-based microspheres due to their hydrophobic nature. []

ANone: Yes, aluminium stearate is added to ultrahigh molecular weight polyethylene (UHMWPE) solutions to improve flow behaviour and prevent adhesion to processing equipment. []

ANone: Research shows that electrodeposited superhydrophobic aluminium stearate coatings can effectively protect metal substrates against corrosion. [] These coatings exhibit high water contact angles and low hysteresis, contributing to their protective properties. []

ANone: Yes, incorporating zinc into aluminium stearate coatings via zinc oxide nanoparticles or zinc nitrate solutions can further enhance their anti-corrosion performance on metal substrates. []

ANone: In oily vehicles formulated with aluminium stearate, hydrogenated castor oil, and sucrose, the addition of lecithin enhances the apparent viscosity and promotes thixotropic pseudoplastic behavior. [] Omitting lecithin can decrease viscosity and eliminate thixotropy. []

ANone: Optimization studies show that oil suspension formulations containing 0.15 g/mL C. sinensis spawn, 60 mg/mL aluminium stearate, and 50 μL/mL SPAN-80 can maintain cell viability above 90% at 4°C for one month. []

ANone: Researchers employ in vivo studies, primarily in rat models, to evaluate the pharmacokinetics of drugs formulated in oily suspensions containing aluminium stearate. [] Parameters like Cmax (maximum concentration) and t1/2 (half-life) are measured to assess the drug release profile. []

ANone: Dialysis methods are employed to study the in vitro release of drugs from oily vehicles containing aluminium stearate. [] Indices such as t30% and t50%, representing the time for 30% and 50% drug release, respectively, are used to quantify the release rate. []

ANone: Differential Thermal Analysis (DTA) is a valuable technique for the rapid quantitative determination of free stearic acid in aluminium stearate samples. []

ANone: While this Q&A focuses on the scientific aspects, a comprehensive understanding of aluminium stearate should consider its potential environmental impact. Further research is needed to evaluate its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.